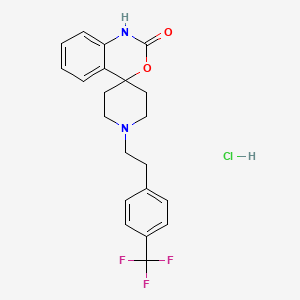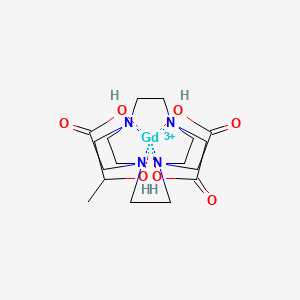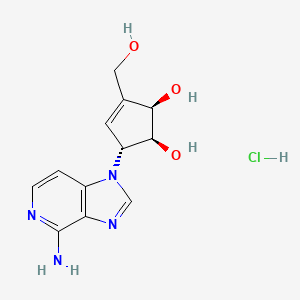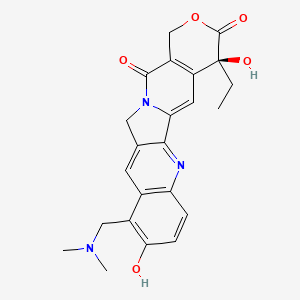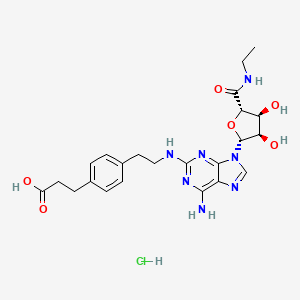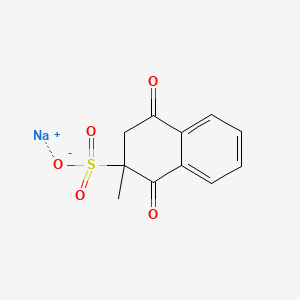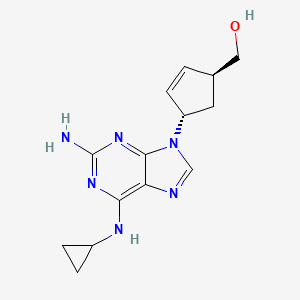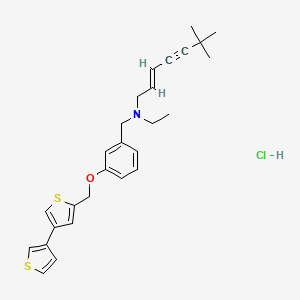
Tenofovir disoproxil
Descripción general
Descripción
Tenofovir disoproxil, sold under the trade name Viread among others, is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is generally recommended for use with other antiretrovirals . Tenofovir disoproxil is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate .
Synthesis Analysis
A synthetic method of tenofovir disoproxil fumarate involves adding raw materials of tenofovir, a phase transfer catalyst, an acid binding agent, and an auxiliary agent into an organic solvent, stirring for a period of time, heating to a certain temperature, dropwise adding chloroformyl isopropyl carbonate for reacting for a period of time, and after the reaction is finished, performing elutriation to obtain a crude product of tenofovir dipivoxil .
Molecular Structure Analysis
Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor, an analog of adenosine 5’-monophosphate . It interferes with the HIV viral RNA dependent DNA polymerase resulting in inhibition of viral replication .
Chemical Reactions Analysis
The thermal decomposition of Tenofovir disoproxil fumarate (TDF) is a three-step process. The initial step of thermal decomposition of TDF is the decomposition of carboxylic ester, the first stage mainly is the decomposition of the phosphoric disoproxil section, and the second stage mainly is the decomposition of the tenofovir section and partially goes through adenine stage .
Physical And Chemical Properties Analysis
Tenofovir disoproxil fumarate is a water-soluble tenofovir disoproxil (C19H30N5O10P, M:519.44). The isomers of Tenofovir disoproxil fumarate have almost the same physical and chemical properties .
Aplicaciones Científicas De Investigación
HIV Treatment
Tenofovir disoproxil is a nucleotide reverse transcriptase inhibitor used against human immunodeficiency virus (HIV) reverse transcriptase . It is a mainstay of many antiretroviral therapy combinations . TDF has led to a transformation in the management of HIV, a serious chronic medical condition .
Hepatitis B Treatment
TDF has also been used in the treatment of hepatitis B virus (HBV). Significant improvements in controlling HBV and reduction of the incidence of cirrhosis and hepatocellular carcinoma due to HBV have occurred over the past 2 decades .
Post-Exposure Prophylaxis
Tenofovir disoproxil is used in post-exposure prophylaxis, which is a preventive medical treatment started immediately after exposure to a pathogen (such as a disease-causing virus), in order to prevent infection by the pathogen and the development of disease .
Pre-Exposure Prophylaxis
Tenofovir disoproxil is also used in pre-exposure prophylaxis, a method used to prevent disease in people who have not yet been exposed to the disease-causing agent .
Improved Bioavailability
To improve the poor bioavailability of Tenofovir, Tenofovir disoproxil, an ester prodrug of Tenofovir, was developed . A stability-enhanced solid-state Tenofovir disoproxil free base crystal (SESS-TD crystal) was developed with improved solubility under gastrointestinal pH condition .
Bone Mineral Density
While TDF-associated changes in bone mineral density (BMD) are similar in adults and children, an industry-sponsored study suggested that the decline in BMD may be more prolonged in adolescents .
Mecanismo De Acción
Target of Action
Tenofovir disoproxil is a nucleotide analog reverse transcriptase inhibitor . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
Tenofovir disoproxil is a prodrug, which means it is inactive until metabolized inside the body . Once ingested, it is hydrolyzed to tenofovir, which is then phosphorylated to form tenofovir diphosphate . This active form of the drug inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination .
Biochemical Pathways
Tenofovir disoproxil interferes with the normal functioning of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By inhibiting this enzyme, tenofovir disoproxil prevents the virus from replicating and spreading to new cells . This helps to control the viral load in HIV-infected individuals .
Pharmacokinetics
The pharmacokinetics of tenofovir disoproxil are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of tenofovir is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . For individuals with moderate renal impairment, a dose reduction to 300 mg every 48 hours is recommended .
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by tenofovir disoproxil results in a decrease in the viral load in HIV-infected individuals . This helps to control the progression of the disease and improves the individual’s immune function .
Action Environment
The efficacy and stability of tenofovir disoproxil can be influenced by various environmental factors. For instance, the drug’s bioavailability is enhanced when it is administered with a high-fat meal . Additionally, the drug’s effectiveness can be affected by the individual’s renal function, with dose adjustments recommended for those with moderate to severe renal impairment .
Safety and Hazards
Tenofovir disoproxil fumarate can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, and new or worsening kidney problems, including kidney failure . The most commonly reported side effects due to use of tenofovir disoproxil were dizziness, nausea, and diarrhea .
Direcciones Futuras
Pre-exposure prophylaxis (PrEP) is a promising intervention to prevent HIV acquisition, with benefits both to the individual and to population-level health. PrEP is an opportunity to complement ongoing public health efforts to eliminate HIV . For women, PrEP can also serve as a gateway to access sexual and reproductive health (SRH) services .
Propiedades
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZFKDSXNQEJW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052757 | |
| Record name | Tenofovir disoproxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir belongs to a class of antiretroviral drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs), which block reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals. This enables the management of HIV viral load through decreased viral replication. Tenofovir disoproxil fumarate is the fumarate salt of the prodrug _tenofovir disoproxil_. Tenofovir disoproxil is absorbed and converted to its active form, _tenofovir_, a nucleoside monophosphate (nucleotide) analog. Tenofovir is then converted to the active metabolite, _tenofovir diphosphate_, a chain terminator, by constitutively expressed enzymes in the cell. Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and the Hepatitis B polymerase by direct binding competition with the natural deoxyribonucleotide substrate (deoxyadenosine 5’-triphosphate) and, after integration into DNA, causes viral DNA chain termination,. **A note on resistance** HIV-1 isolates with decreased susceptibility to tenofovir have been identified in cell culture studies. These viruses expressed a _K65R_ substitution in reverse transcriptase and showed a 2– 4 fold decrease in susceptibility to treatment with tenofovir. | |
| Record name | Tenofovir disoproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tenofovir disoproxil | |
CAS RN |
201341-05-1 | |
| Record name | Tenofovir disoproxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir Disoproxil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir disoproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir disoproxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR DISOPROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
| Record name | Tenofovir disoproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tenofovir Disoproxil Fumarate (TDF) exert its antiviral effect?
A: TDF itself is a prodrug that is metabolized into Tenofovir. Tenofovir is then phosphorylated intracellularly into its active form, Tenofovir diphosphate. Tenofovir diphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) by competing with the natural substrate deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This incorporation terminates further DNA chain elongation, effectively blocking the replication of the HIV-1 virus [, , ].
Q2: Does Tenofovir Diphosphate directly inhibit other viral enzymes besides reverse transcriptase?
A: While Tenofovir Diphosphate's primary target is HIV-1 reverse transcriptase, studies suggest it does not significantly inhibit other viral enzymes or cellular DNA polymerases at clinically relevant concentrations [].
Q3: What is the molecular formula and weight of Tenofovir Disoproxil Fumarate (TDF)?
A: The molecular formula of TDF is C20H30N5O10P • C4H4O4, and its molecular weight is 635.5 g/mol [, , ].
Q4: What spectroscopic techniques are commonly used for characterizing Tenofovir Disoproxil Fumarate?
A: Common spectroscopic techniques employed for the characterization of TDF include UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as a Photo Diode Array (PDA) detector or a Mass Spectrometer (MS) [, , , , ].
Q5: How does the physical form of Tenofovir Disoproxil influence its stability and formulation?
A: Research has identified different crystalline forms of Tenofovir Disoproxil, such as Form C. These different forms can exhibit varying physical and chemical properties, which can impact stability, hygroscopicity, and ultimately, formulation strategies [, ].
Q6: What are the primary stability concerns associated with TDF?
A: TDF contains diester linkages that are susceptible to hydrolysis in the presence of moisture, leading to the formation of Tenofovir []. This degradation pathway can impact the drug's efficacy and shelf-life.
Q7: Are there alternative Tenofovir Disoproxil salts with improved stability profiles?
A: Yes, research has led to the development of novel Tenofovir Disoproxil salts, such as Tenofovir Disoproxil Orotate. This salt form exhibits superior physical and chemical stability compared to TDF, especially under light and humid conditions, making it a promising alternative for formulation development [].
Q8: How is Tenofovir Disoproxil Fumarate (TDF) metabolized in the body?
A: After oral administration, TDF is rapidly hydrolyzed to Tenofovir, which is then phosphorylated to the active metabolite, Tenofovir Diphosphate, by cellular enzymes. Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion [, , , ].
Q9: Does food intake affect the bioavailability of Tenofovir Disoproxil Fumarate (TDF)?
A: The bioavailability of Tenofovir can be influenced by food. A study found that administration of a fixed-dose combination tablet containing Tenofovir Disoproxil Fumarate under fed conditions resulted in bioequivalence compared to individual drug administration in a fasted state [].
Q10: How effective is TDF in suppressing HIV-1 replication in treatment-naïve patients?
A: Clinical trials have demonstrated that TDF-containing regimens are highly effective in suppressing HIV-1 replication in treatment-naïve patients. For instance, the fixed-dose combination of efavirenz/emtricitabine/TDF (ATRIPLA®) has shown to achieve undetectable HIV-1 RNA levels in a significant proportion of patients [].
Q11: What is the efficacy of Tenofovir Disoproxil Fumarate (TDF) in patients with chronic Hepatitis B who have previously failed lamivudine and adefovir therapy?
A: While TDF exhibits significant antiviral activity in heavily pre-treated patients with lamivudine and adefovir experience, its effectiveness appears diminished compared to its performance in treatment-naïve individuals [].
Q12: Are there known resistance mutations that affect the efficacy of Tenofovir?
A: Yes, the K65R mutation in HIV-1 reverse transcriptase has been associated with reduced susceptibility to Tenofovir, potentially leading to virologic failure []. Additionally, prolonged TDF exposure can lead to the emergence of adefovir resistance mutations, such as rtA181T/V and rtN236T, in some patients, highlighting the need for continuous monitoring for resistance development [].
Q13: What are the potential renal effects associated with long-term Tenofovir Disoproxil Fumarate (TDF) use?
A: While generally considered safe, long-term TDF treatment has been linked to renal impairment in some individuals. Studies suggest that TDF use might contribute to a mild decline in creatinine clearance (CrCl) compared to other NRTIs. Monitoring renal function is crucial, especially in patients with pre-existing renal impairment or those receiving TDF for extended periods [, ].
Q14: Does Tenofovir Disoproxil Fumarate (TDF) induce oxidative stress or impact mitochondrial function in the kidneys?
A: Research indicates that TDF might induce oxidative stress and negatively affect mitochondrial structure and function in renal cells, potentially contributing to its nephrotoxic effects. Further investigation into the specific mechanisms underlying TDF-induced renal damage is ongoing [].
Q15: What analytical techniques are commonly employed for quantifying Tenofovir Disoproxil Fumarate (TDF) in pharmaceutical formulations?
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying TDF in pharmaceutical formulations [, , , , , , ]. Reverse-phase HPLC methods, often utilizing C18 columns, are favored for their ability to separate TDF from potential impurities and degradation products.
Q16: Are there specific challenges in developing analytical methods for fixed-dose combinations containing TDF?
A: Yes, developing a single analytical method for quantifying multiple drugs in fixed-dose combinations, such as those containing TDF, can be challenging due to potential drug-drug and drug-excipient interactions []. These interactions can complicate chromatographic separation and necessitate careful method optimization.
Q17: How are analytical methods for TDF validated to ensure accurate and reliable results?
A: Analytical methods for TDF undergo rigorous validation processes following ICH guidelines to establish their accuracy, precision, specificity, linearity, sensitivity, robustness, and stability-indicating properties. These validation parameters are crucial for ensuring the reliability and reproducibility of analytical data used for quality control and regulatory purposes [, , ].
Q18: Are there other antiretroviral drugs that can be used as alternatives to TDF in HIV treatment?
A: Yes, several alternative NRTIs, including abacavir, lamivudine, and emtricitabine, are available and can be used in various combinations as part of HIV treatment regimens. The choice of NRTIs depends on factors such as the patient's clinical history, potential drug interactions, and resistance profile [, , , , ].
Q19: What research infrastructure and resources are essential for advancing our understanding of TDF?
A: Continued research on TDF benefits from access to advanced analytical techniques like HPLC and LC-MS, cell culture facilities for in vitro studies, animal models for preclinical evaluation, and well-designed clinical trials to assess efficacy and safety in humans [, , , , , , , , , , , , , ]. Additionally, access to large-scale patient databases and biobanks can provide valuable insights into the long-term effects and real-world effectiveness of TDF-containing regimens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



